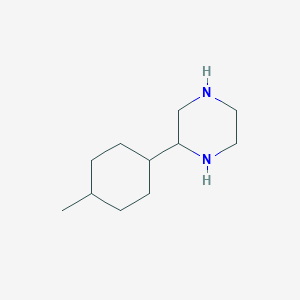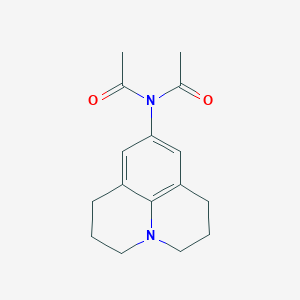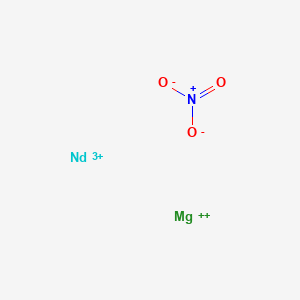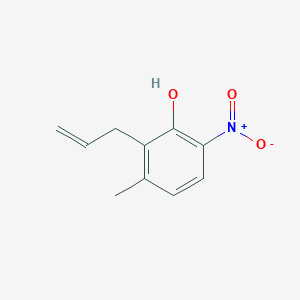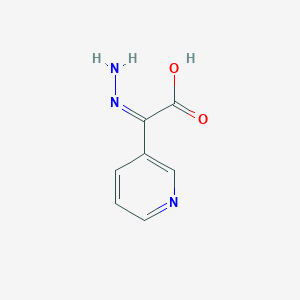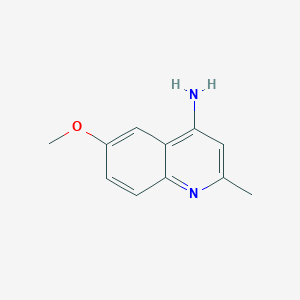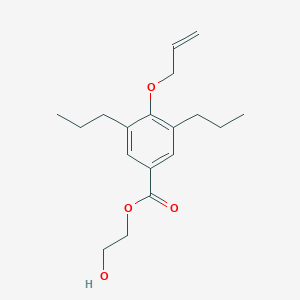
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester, also known as allyl 2-hydroxyethyl 4-(3,5-dipropyl-4-allyloxybenzoate), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) is not well understood. However, it is believed that this compound undergoes hydrolysis in the body to release the active drug. The hydrolysis reaction is catalyzed by esterases, which are enzymes that break down ester bonds.
Effets Biochimiques Et Physiologiques
Allyl 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile and does not cause significant adverse effects in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) is its ability to improve the solubility and bioavailability of poorly soluble drugs. This compound can also be used as a building block to synthesize novel materials with unique properties. However, one of the limitations of this compound is its relatively high cost compared to other compounds with similar properties.
Orientations Futures
There are several future directions for research on Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate). One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore its potential applications in drug delivery, polymer chemistry, and material science. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in animal models. Finally, studies on the toxicity and safety of this compound in humans are needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) involves the reaction of 4-hydroxybenzoic acid with Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester bromide in the presence of potassium carbonate to form 4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoic acid. This compound is then reacted with 3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxyphenol in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate).
Applications De Recherche Scientifique
Allyl 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) has been studied for its potential applications in various fields, including drug delivery, polymer chemistry, and material science. In drug delivery, this compound has been used as a prodrug to improve the solubility and bioavailability of poorly soluble drugs. In polymer chemistry, this compound has been used as a monomer to synthesize functional polymers with specific properties. In material science, this compound has been used as a building block to synthesize novel materials with unique properties.
Propriétés
Numéro CAS |
100347-77-1 |
|---|---|
Nom du produit |
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester |
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-hydroxyethyl 4-prop-2-enoxy-3,5-dipropylbenzoate |
InChI |
InChI=1S/C18H26O4/c1-4-7-14-12-16(18(20)22-11-9-19)13-15(8-5-2)17(14)21-10-6-3/h6,12-13,19H,3-5,7-11H2,1-2H3 |
Clé InChI |
ONSRRKMXWGNSJK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OCCO |
SMILES canonique |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OCCO |
Autres numéros CAS |
100347-77-1 |
Synonymes |
2-hydroxyethyl 4-prop-2-enoxy-3,5-dipropyl-benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



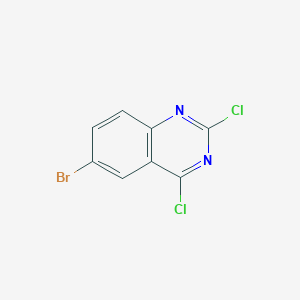
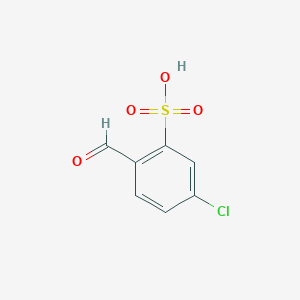
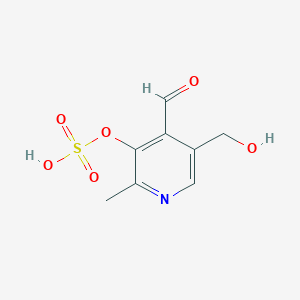

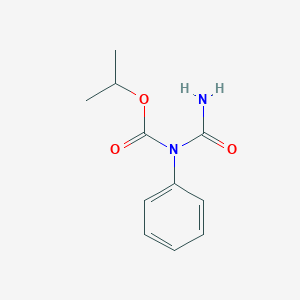
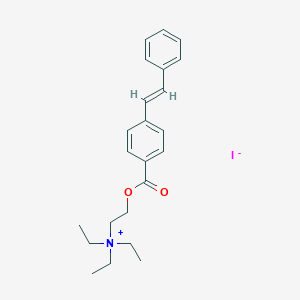
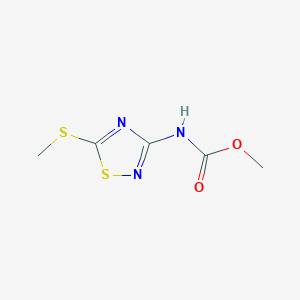
![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)
